Bisphénol A-d6 bêta-D-glucuronide

Vue d'ensemble

Description

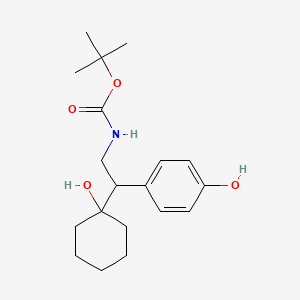

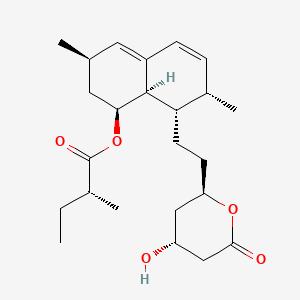

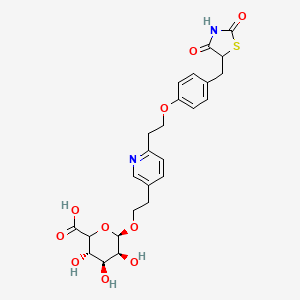

Bisphenol A-d6 beta-D-Glucuronide is a labeled metabolite of Bisphenol A. It is primarily used in scientific research to study the metabolism and biological effects of Bisphenol A. The compound has a molecular formula of C21H18D6O8 and a molecular weight of 410.45 .

Applications De Recherche Scientifique

Bisphenol A-d6 beta-D-Glucuronide is extensively used in scientific research to study the metabolism, pharmacokinetics, and biological effects of Bisphenol A. It is particularly useful in:

Mécanisme D'action

Target of Action

Bisphenol A-d6 beta-D-Glucuronide is a metabolite of Bisphenol A (BPA), a chemical that has been extensively studied for its environmental presence and potential biological effects . BPA primarily targets metabolic tissues . It is considered to be a weak environmental estrogen, but recent studies have demonstrated that it may be similar in potency to 17β-estradiol in stimulating cellular responses .

Mode of Action

Bisphenol A-d6 beta-D-Glucuronide is produced in the liver during the first-pass metabolism of BPA . It is the water-soluble metabolite of BPA It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes .

Biochemical Pathways

It is known that bpa, the parent compound of bisphenol a-d6 beta-d-glucuronide, can disrupt normal endocrine function and metabolic processes . This disruption can lead to conditions such as insulin resistance, disruption of pancreatic beta cell function, and obesity .

Pharmacokinetics

Early studies have shown that the half-life of BPA in the human body is less than 6 hours, with nearly complete urinary excretion within 24 hours . This suggests that Bisphenol A-d6 beta-D-Glucuronide may also be rapidly excreted from the body.

Result of Action

It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes . This suggests that Bisphenol A-d6 beta-D-Glucuronide may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol A-d6 beta-D-Glucuronide. Most people are exposed to BPA, the parent compound of Bisphenol A-d6 beta-D-Glucuronide, by consuming food and beverages into which BPA has leached from polycarbonate containers, including reusable bottles and baby bottles . Therefore, the use of such containers can increase the exposure to Bisphenol A-d6 beta-D-Glucuronide.

Analyse Biochimique

Biochemical Properties

Bisphenol A-d6 beta-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of Bisphenol A. It is formed through the process of glucuronidation, where Bisphenol A is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT). This reaction increases the water solubility of Bisphenol A, facilitating its excretion from the body. Bisphenol A-d6 beta-D-Glucuronide interacts with various biomolecules, including enzymes and transport proteins, to aid in its transport and elimination .

Cellular Effects

Bisphenol A-d6 beta-D-Glucuronide influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bisphenol A and its metabolites, including Bisphenol A-d6 beta-D-Glucuronide, can disrupt normal hormonal functions, potentially leading to adverse effects on cell function . These effects are observed in different cell types, including liver and kidney cells, where the compound is metabolized and excreted .

Molecular Mechanism

The molecular mechanism of Bisphenol A-d6 beta-D-Glucuronide involves its interaction with nuclear receptors and other biomolecules. Bisphenol A and its metabolites can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal signaling . This interaction can lead to changes in gene expression and enzyme activity, affecting various cellular functions. Additionally, Bisphenol A-d6 beta-D-Glucuronide may inhibit or activate specific enzymes involved in its metabolism and excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol A-d6 beta-D-Glucuronide can change over time due to its stability and degradation. Studies have shown that Bisphenol A and its metabolites, including Bisphenol A-d6 beta-D-Glucuronide, have a relatively short half-life in the human body, with rapid excretion through urine . Long-term exposure to Bisphenol A-d6 beta-D-Glucuronide in in vitro or in vivo studies may result in cumulative effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of Bisphenol A-d6 beta-D-Glucuronide vary with different dosages in animal models. Low doses of Bisphenol A and its metabolites can disrupt normal metabolic processes, while higher doses may lead to toxic or adverse effects . Studies have shown that Bisphenol A-d6 beta-D-Glucuronide can affect insulin resistance, pancreatic beta cell function, and obesity in animal models .

Metabolic Pathways

Bisphenol A-d6 beta-D-Glucuronide is involved in the metabolic pathways of Bisphenol A, primarily through glucuronidation. This process is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the liver and gut, converting Bisphenol A into its glucuronide form for excretion . The formation of Bisphenol A-d6 beta-D-Glucuronide is essential for the detoxification and elimination of Bisphenol A from the body .

Transport and Distribution

Bisphenol A-d6 beta-D-Glucuronide is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. This compound is primarily excreted through urine, facilitated by its increased water solubility due to glucuronidation . The transport and distribution of Bisphenol A-d6 beta-D-Glucuronide are crucial for its effective elimination from the body .

Subcellular Localization

The subcellular localization of Bisphenol A-d6 beta-D-Glucuronide is influenced by its targeting signals and post-translational modifications. This compound is primarily localized in the liver and kidney cells, where it undergoes metabolism and excretion . The specific localization of Bisphenol A-d6 beta-D-Glucuronide within these cells is essential for its role in detoxification and elimination processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-d6 beta-D-Glucuronide involves the glucuronidation of Bisphenol A-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Bisphenol A-d6 .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Bisphenol A-d6 beta-D-Glucuronide primarily undergoes hydrolysis reactions. It can be hydrolyzed back to Bisphenol A-d6 and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions or specific enzymes like beta-glucuronidase are commonly used.

Major Products

The major products formed from the hydrolysis of Bisphenol A-d6 beta-D-Glucuronide are Bisphenol A-d6 and glucuronic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bisphenol A beta-D-Glucuronide: The non-deuterated form of Bisphenol A-d6 beta-D-Glucuronide.

Bisphenol S beta-D-Glucuronide: A similar compound formed from Bisphenol S, another widely used industrial chemical.

Uniqueness

Bisphenol A-d6 beta-D-Glucuronide is unique due to the presence of deuterium atoms, which make it particularly useful in isotope dilution mass spectrometry. This allows for highly accurate and precise quantification of Bisphenol A metabolites in biological samples .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610029-53-2 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)